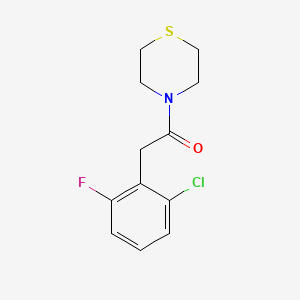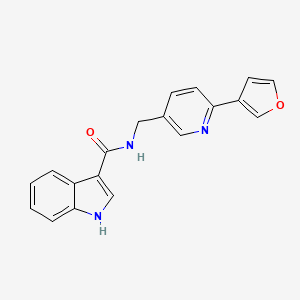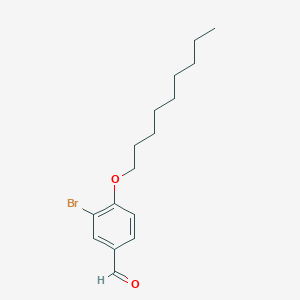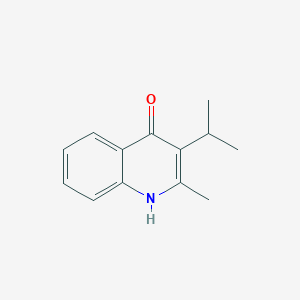
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone, also known as CTME, is a chemical compound that has been widely studied for its potential applications in scientific research. The compound is a thiomorpholine derivative, which means that it contains a thiomorpholine ring in its structure. CTME has been found to possess various biochemical and physiological effects, making it a promising candidate for research in different fields.
Mécanisme D'action
The exact mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone is not fully understood, but it has been suggested that the compound may act by inhibiting the activity of certain enzymes or receptors in the body. 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has been found to interact with the GABA system, which is involved in the regulation of neuronal activity and plays a crucial role in the development of epilepsy.
Biochemical and Physiological Effects
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has been found to possess various biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. The compound has been shown to reduce the severity and frequency of seizures in animal models of epilepsy and to alleviate pain and inflammation in different experimental models. 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has also been found to exhibit antioxidant and neuroprotective effects, which may have implications for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has several advantages for lab experiments, including its ease of synthesis and its well-characterized properties. The compound has been extensively studied, and its effects have been reported in various experimental models. However, 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone also has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations should be taken into consideration when designing experiments involving 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone.
Orientations Futures
There are several future directions for research on 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone, including the development of new drugs based on its structure and the investigation of its potential applications in different fields. Some of the possible future directions for research on 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone include:
1. Development of new anticonvulsant drugs based on the structure of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone.
2. Investigation of the potential neuroprotective effects of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone in animal models of neurodegenerative disorders.
3. Study of the molecular mechanisms underlying the effects of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone on the GABA system.
4. Investigation of the potential applications of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone in the treatment of pain and inflammation.
5. Development of new synthetic methods for the preparation of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone and its analogs.
Conclusion
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone is a promising compound for scientific research due to its various biochemical and physiological effects. The compound has been extensively studied for its potential applications in different fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone and its potential applications in different fields.
Méthodes De Synthèse
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone involves the reaction of 2-chloro-6-fluorobenzaldehyde with thiomorpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone. The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has been described in various research papers, and the compound has been synthesized using different methods, including microwave-assisted synthesis and solvent-free synthesis.
Applications De Recherche Scientifique
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. The compound has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy, pain, and inflammation.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNOS/c13-10-2-1-3-11(14)9(10)8-12(16)15-4-6-17-7-5-15/h1-3H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZAZDRBACDMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3010077.png)
![1-(3-methoxypropyl)-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010079.png)

![1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3010081.png)

![1-(4-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B3010085.png)

![ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B3010089.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B3010096.png)